molecular formula C13H8O4 B5566622 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione

2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione

Cat. No.: B5566622
M. Wt: 228.20 g/mol
InChI Key: TUBHDGQFWDSXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione is a heterocyclic compound that features a fused pyran and chromene ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione typically involves multi-component reactions. One common method includes the reaction of 4-hydroxycoumarin with aldehydes and malononitrile in the presence of a catalyst such as thiourea dioxide . The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are often considered to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

2-Methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

  • 4H,8H-Pyrano[2,3-f]chromene-4,8-dione
  • 2H-Pyrano[3,2-c]chromene-2,5(6H)-dione
  • 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromene

Uniqueness: 2-Methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused ring system and methyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylpyrano[3,2-c]chromene-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c1-7-6-9(14)11-12(16-7)8-4-2-3-5-10(8)17-13(11)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBHDGQFWDSXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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